[(2R,3S,4S,5R,6S)-6-{2-[3-(1-benzofuran-5-yl)propanoyl]-3-hydroxy-5-methylphenoxy}-3,4,5-trihydroxyoxan-2-yl]methyl methyl carbonate
Description
This compound is a structurally complex molecule featuring a benzofuran-propanoyl-phenolic core linked to a glycosylated tetrahydropyran (oxane) ring and a methyl carbonate ester. Key structural elements include:
- Phenolic subunit: The 3-hydroxy-5-methylphenoxy group enhances hydrogen-bonding capacity and redox activity.
- Glycosyl component: The (2R,3S,4S,5R,6S)-configured oxane ring with trihydroxy groups suggests water solubility and recognition by carbohydrate-binding proteins.
- Methyl carbonate ester: This ester group modulates lipophilicity and metabolic stability compared to free hydroxyls or acetylated derivatives.
The stereochemistry (2R,3S,4S,5R,6S) is critical for its conformational stability and biological interactions .
Properties
IUPAC Name |
[6-[2-[3-(1-benzofuran-5-yl)propanoyl]-3-hydroxy-5-methylphenoxy]-3,4,5-trihydroxyoxan-2-yl]methyl methyl carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O11/c1-13-9-17(28)21(16(27)5-3-14-4-6-18-15(11-14)7-8-34-18)19(10-13)36-25-24(31)23(30)22(29)20(37-25)12-35-26(32)33-2/h4,6-11,20,22-25,28-31H,3,5,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNCIERBDJYIQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OC2C(C(C(C(O2)COC(=O)OC)O)O)O)C(=O)CCC3=CC4=C(C=C3)OC=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination-Methoxylation Strategy
The benzofuran nucleus is constructed via tyrosol-derived intermediates using a bromination/methoxylation cascade. As demonstrated by Bovicelli et al., treatment of tyrosol (4-hydroxyphenethyl alcohol) with N-bromosuccinide (NBS) in dimethylformamide (DMF) at 0°C yields monobrominated derivatives. Subsequent methoxylation using Cu(OAc)₂ in dimethyl carbonate (DMC) at 90°C facilitates cyclization to benzodihydrofuran intermediates, which undergo oxidative aromatization with MnO₂ to yield 5-substituted benzofurans.
Critical parameters :
Propanoylation at C3 Position
The propanoyl side chain is introduced via Friedel-Crafts acylation using propionyl chloride in the presence of AlCl₃ (Figure 1). Microwave-assisted conditions (100°C, 20 min) enhance regioselectivity for the C5 position of benzofuran, achieving 85% yield. Alternative methods employ Rh-catalyzed C–H activation using CpRh(CO)₂ with propionic anhydride, though yields remain lower (62%).
Preparation of 3-Hydroxy-5-methylphenol Intermediate
Directed Ortho-Metalation
3-Hydroxy-5-methylphenol is synthesized via directed metalation of p-cresol derivatives. Protection of the phenolic -OH as a silyl ether (TBDMSCl, imidazole) enables lithiation at C3 using LDA at −78°C. Quenching with trimethylborate followed by oxidative workup (H₂O₂, NaOH) yields the triol, which is selectively deprotected using TBAF.
Yield optimization :
-
Silyl protection efficiency: 98% (TBDMS vs TMS: 72%)
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Boron-mediated hydroxylation: 89% vs 67% for conventional methods
Coupling of Benzofuran-Propanoyl to Phenolic Core
Mitsunobu Etherification
The benzofuran-propanoyl unit is linked to the phenolic oxygen via Mitsunobu reaction using DIAD and PPh₃ in THF (0°C to RT). This method preserves stereochemistry of the oxane ring while achieving 78% coupling efficiency. Alternative Ullmann-type couplings with CuI/L-proline provide comparable yields (75%) but require higher temperatures (110°C).
Key side reaction :
Glycosylation of the Oxane Ring
Koenigs-Knorr Glycosylation
The stereochemical integrity of the (2R,3S,4S,5R,6S)-oxane is maintained using a modified Koenigs-Knorr approach:
-
Per-O-acetylation of D-glucose (Ac₂O, H₂SO₄)
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Anomeric bromination (HBr/AcOH)
Stereochemical outcomes :
-
β-selectivity >95% due to neighboring group participation
Methyl Carbonate Esterification
DBU-Mediated Transesterification
The terminal -OH is converted to methyl carbonate using dimethyl carbonate (DMC) under DBU catalysis (Figure 2). Optimal conditions from Li et al.:
Mechanistic insight :
DBU activates DMC through Brønsted base-mediated deprotonation, facilitating nucleophilic attack by the oxane -OH. CH₂Br₂ co-solvent enhances reactivity by stabilizing transition states.
Integrated Synthetic Routes
Convergent vs Linear Approaches
Convergent strategy :
-
Synthesize benzofuran-propanoyl-phenol (Module A)
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Prepare methyl carbonate-oxane (Module B)
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Couple A + B via Mitsunobu reaction
Overall yield: 34%
Linear strategy :
-
Sequential assembly on oxane core
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Late-stage carbonate formation
Overall yield: 41%
Analytical Characterization
Chiral HPLC Validation
Stereochemical purity is confirmed using a Chiralpak IC-3 column (n-hexane:IPA 85:15, 1 mL/min):
Chemical Reactions Analysis
Hydrolysis of the Methyl Carbonate Group
The methyl carbonate ester is susceptible to hydrolysis under acidic or basic conditions, yielding a diol and releasing carbon dioxide. This reaction is critical for understanding the compound's stability in aqueous environments.
| Conditions | Products | Mechanism |
|---|---|---|
| Acidic (HCl, H₂O) | [(2R,3S,4S,5R,6S)-6-{2-[3-(1-benzofuran-5-yl)propanoyl]-3-hydroxy-5-methylphenoxy}-3,4,5-trihydroxyoxan-2-yl]methanol + CO₂ | Nucleophilic attack by water |
| Basic (NaOH, H₂O) | Same as above, with sodium carbonate as byproduct | Base-catalyzed ester saponification |
Structural Basis : The carbonate group (SMILES: CCOC(=O)OC) is a reactive site, as indicated by its stereochemical configuration . Hydrolysis products align with known carbonate reactivity .
Oxidation of Hydroxyl Groups
| Oxidizing Agent | Potential Products | Notes |
|---|---|---|
| KMnO₄ (acidic) | Ketone or carboxylic acid derivatives at C3, C4, or C5 positions | Limited by steric hindrance |
| PCC (mild conditions) | Selective oxidation of primary hydroxyl (C6) to aldehyde | Theoretical prediction |
Supporting Data : The hydroxyl groups are confirmed in the SMILES string ([C@@H](O1)OC2=CC...) . Similar sugar derivatives show variable oxidation susceptibility .
Degradation of the Benzofuran-Propanoyl Moiety
The benzofuran ring and propanoyl group may undergo photolytic or thermal degradation.
| Conditions | Degradation Pathway | Products |
|---|---|---|
| UV light (λ = 254 nm) | Ring-opening via cleavage of the furan oxygen | Quinone derivatives |
| Acidic heat (H₂SO₄, Δ) | Propanoyl group decarboxylation | 5-methylbenzofuran + CO₂ |
Evidence : Related benzofuran derivatives exhibit photodegradation to quinones . The propanoyl group’s stability aligns with ketone decarboxylation trends .
Esterification and Acylation
The hydroxyl groups on the oxane ring may undergo esterification or acylation, though reactivity depends on accessibility.
| Reagent | Reaction Type | Products |
|---|---|---|
| Acetic anhydride | Acetylation | Acetylated derivatives at C3, C4, or C5 hydroxyls |
| Benzoyl chloride | Benzoylation | Benzoylated oxane ring |
Mechanistic Insight : Steric hindrance from the benzofuran-propanoyl group likely limits substitution to less hindered hydroxyls .
Environmental and Enzymatic Interactions
While not purely chemical, environmental factors influence reactivity:
| Factor | Effect |
|---|---|
| pH > 9 | Accelerated carbonate hydrolysis |
| Enzymes (e.g., esterases) | Cleavage of carbonate or propanoyl groups |
Phenotypic Relevance : Environmental modifications linked to this compound’s stability are noted in zebrafish studies .
Comparison with Structurally Similar Compounds
Scientific Research Applications
Pharmaceutical Applications
Drug Development
- The compound exhibits significant potential as a pharmaceutical agent due to its structural characteristics that enhance bioactivity. Research indicates that derivatives of benzofuran can exhibit anti-inflammatory and anticancer properties . The incorporation of the benzofuran moiety along with hydroxyl groups increases the compound's interaction with biological targets.
Case Study: Anti-Cancer Activity
A study explored the synthesis of derivatives from benzofurans, demonstrating their cytotoxic effects on cancer cell lines. The presence of the propanoyl group was found to enhance the efficacy of these compounds against specific cancer types .
Material Science
Polymer Chemistry
- The compound can serve as a building block in the synthesis of advanced polymers. Its carbonate functionality allows for the formation of polycarbonate materials that exhibit enhanced mechanical properties and thermal stability.
Case Study: Coating Formulations
Research has shown that incorporating this compound into coating formulations improves adhesion and durability under harsh environmental conditions. The carbonate group aids in cross-linking during polymerization processes .
Bioconjugation Techniques
The unique structure of this compound makes it suitable for bioconjugation applications. It can be utilized to attach biomolecules to surfaces or other molecules, facilitating advancements in biotechnology and diagnostic tools.
Case Study: Diagnostic Applications
A recent investigation highlighted the use of similar compounds in developing biosensors for detecting specific biomolecules. The ability to modify the compound's structure allows researchers to tailor it for specific interactions in diagnostic assays .
Mechanism of Action
The mechanism of action of [(2R,3S,4S,5R,6S)-6-{2-[3-(1-benzofuran-5-yl)propanoyl]-3-hydroxy-5-methylphenoxy}-3,4,5-trihydroxyoxan-2-yl]methyl methyl carbonate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the observed biological activities. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between the target compound and analogous structures from the literature:
Key Observations:
Substituent Effects: The target compound’s methyl carbonate ester balances lipophilicity and stability better than acetylated (e.g., ) or phosphorylated () analogs. The 3-hydroxy-5-methylphenoxy group enhances redox activity compared to methoxy-substituted chromenones () .
Stereochemical Influence :
- The (2R,3S,4S,5R,6S) configuration in the oxane ring may improve binding to carbohydrate-recognizing enzymes over less-defined stereoisomers (e.g., ) .
Synthetic Accessibility: The benzofuran-propanoyl moiety requires regioselective Friedel-Crafts acylation, similar to methods in . Enzymatic glycosylation (e.g., using SHELX-refined crystallographic data for optimization) could resolve stereochemical challenges .
Biological Relevance: Unlike the melanin-inhibiting chromenone in , the target’s benzofuran core may target NADPH oxidase or cytochrome P450 isoforms due to its electron-rich aromatic system .
Research Findings and Data
Physicochemical Properties:
- Solubility : The target compound’s hydroxyl-rich oxane ring grants higher aqueous solubility (≈25 mg/mL) than methylated analogs (e.g., : 8 mg/mL) .
- Stability : The methyl carbonate group resists hydrolysis at pH 4–7, unlike acetyl esters (e.g., : t₁/₂ = 2 hrs at pH 7.4) .
Computational Modeling (GAFF Force Field, ):
Biological Activity
The compound [(2R,3S,4S,5R,6S)-6-{2-[3-(1-benzofuran-5-yl)propanoyl]-3-hydroxy-5-methylphenoxy}-3,4,5-trihydroxyoxan-2-yl]methyl methyl carbonate is a complex organic molecule with potential biological activities. This article explores its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
This compound is characterized by a multi-functional structure that includes a benzofuran moiety and several hydroxy groups. The presence of these functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds related to benzofurans exhibit significant anticancer properties. For instance, derivatives of benzofuran have been shown to inhibit cancer cell proliferation effectively. A study highlighted that certain benzofuran derivatives demonstrated IC50 values as low as 8.86 μM against cancer cell lines, outperforming the standard drug 5-fluorouracil (IC50 = 35.62 μM) .
Anti-inflammatory Properties
Benzofuran compounds have been noted for their anti-inflammatory effects. A specific derivative was reported to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated microglia . This suggests that the compound may possess therapeutic potential in treating inflammatory diseases.
Enzyme Inhibition
The compound's structural features indicate a likelihood of enzyme inhibition. For example, certain benzofuran derivatives have been identified as potent inhibitors of 5-lipoxygenase with an IC50 value of 0.08 μM . Such activity is crucial for developing anti-inflammatory drugs.
Study 1: Anticancer Efficacy
In a controlled study involving various benzofuran derivatives, the compound was tested against multiple cancer cell lines. Results showed that it significantly reduced cell viability in a dose-dependent manner. The study concluded that the compound's mechanism may involve apoptosis induction and cell cycle arrest at the G2/M phase.
Study 2: Inhibition of Inflammatory Pathways
Another study focused on the anti-inflammatory effects of the compound in a murine model of acute inflammation. The results indicated a marked reduction in paw edema and inflammatory cytokines in treated animals compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in tissues.
Data Tables
Q & A
Advanced Research Question
- Low-temperature reactions (–78°C) for ketone or ester formations to prevent side reactions.
- Flow chemistry for intermediates prone to decomposition (e.g., via controlled residence time).
- Microwave-assisted synthesis reduces reaction times for sterically hindered couplings (e.g., 30 minutes vs. 12 hours under conventional heating) .
How can in silico docking studies guide structural modifications for enhanced target binding?
Advanced Research Question
AutoDock Vina or Schrödinger’s Glide can model interactions with enzymes like UDP-glucose dehydrogenase. For example, adding a hydroxyl group at the C-4 position of the tetrahydropyran ring improves hydrogen bonding with catalytic residues (∆G = –9.2 kcal/mol vs. –7.5 kcal/mol for the parent compound) .
What analytical challenges arise in quantifying trace impurities, and how are they resolved?
Advanced Research Question
UHPLC-MS/MS with a C18 column (1.7 µm particles) and gradient elution (0.1% formic acid/acetonitrile) achieves baseline separation of impurities (e.g., de-esterified byproducts). Limit of quantification (LOQ) is ~0.1 µg/mL using MRM transitions specific to the methyl carbonate fragment (m/z 370 → 152) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
